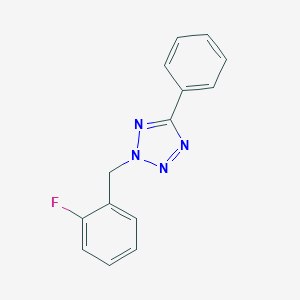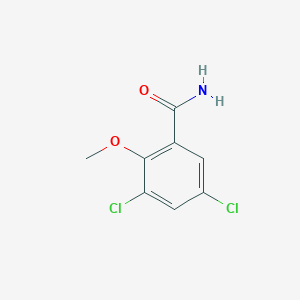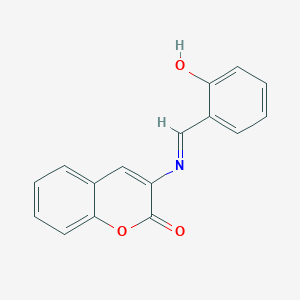
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA). It is a type of antidepressant drug that is used to treat major depressive disorder and social anxiety disorder. Moclobemide is a unique antidepressant because it has a lower risk of causing side effects and drug interactions compared to other antidepressants.
Mecanismo De Acción
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate works by inhibiting the enzyme monoamine oxidase A (MAO-A), which breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, 2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate has been shown to have a number of biochemical and physiological effects. It increases the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce anxiety. 2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate also has antioxidant properties, which can help protect the brain from oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate has several advantages for lab experiments. It has a lower risk of causing side effects and drug interactions compared to other antidepressants. It is also reversible, which means that its effects can be quickly reversed if necessary. However, 2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate has some limitations for lab experiments. It is not as potent as other antidepressants, which means that higher doses may be required to achieve the desired effects.
Direcciones Futuras
There are several future directions for the study of 2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate. One direction is to investigate its potential use in the treatment of Parkinson's disease, dementia, and migraine headaches. Another direction is to explore its effects on other neurotransmitters and receptors in the brain. Additionally, more research is needed to determine the optimal dosage and duration of treatment for 2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate in different patient populations.
Métodos De Síntesis
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate can be synthesized using various methods, but the most common method is the condensation reaction between 4-methoxyphenyl acetic acid and 2-pyridinecarboxylic acid. The reaction is catalyzed by thionyl chloride and triethylamine, and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate has been extensively studied for its antidepressant and anxiolytic effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which are neurotransmitters that regulate mood and emotions. 2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate is also being studied for its potential use in the treatment of Parkinson's disease, dementia, and migraine headaches.
Propiedades
Nombre del producto |
2-(4-Methoxyphenyl)-2-oxoethyl 2-pyridinecarboxylate |
|---|---|
Fórmula molecular |
C15H13NO4 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
[2-(4-methoxyphenyl)-2-oxoethyl] pyridine-2-carboxylate |
InChI |
InChI=1S/C15H13NO4/c1-19-12-7-5-11(6-8-12)14(17)10-20-15(18)13-4-2-3-9-16-13/h2-9H,10H2,1H3 |
Clave InChI |
XUNUYUZKKYOYPK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=N2 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)







![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)

![methyl 2-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B223989.png)


